molecular formula C11H14O3 B13231448 2-[(2-Ethylphenyl)methoxy]acetic acid

2-[(2-Ethylphenyl)methoxy]acetic acid

Cat. No.: B13231448
M. Wt: 194.23 g/mol
InChI Key: IVCYKCCZIIZQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylphenyl)methoxy]acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethylphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is carried out in a relatively high (10–30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50 °C, producing yields of up to 95% .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylphenyl)methoxy]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Ethylphenyl)methoxy]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2-Ethylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis (programmed cell death) in tumor cells by modulating the cell cycle and inhibiting cell proliferation. This effect is mediated through the activation of various signaling pathways, including the intrinsic and extrinsic apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Ethylphenyl)methoxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to induce apoptosis in tumor cells and its use as a high-quality reference standard in pharmaceutical testing highlight its significance in scientific research and industry .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-[(2-ethylphenyl)methoxy]acetic acid

InChI

InChI=1S/C11H14O3/c1-2-9-5-3-4-6-10(9)7-14-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)

InChI Key

IVCYKCCZIIZQOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1COCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.